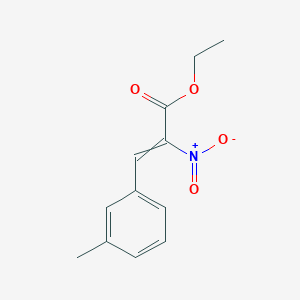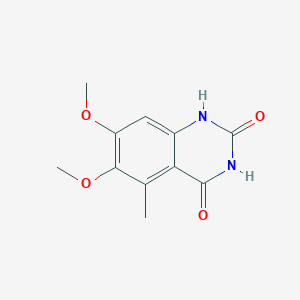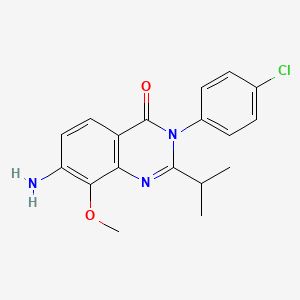![molecular formula C17H17FN4O B12611448 4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine CAS No. 897362-32-2](/img/structure/B12611448.png)
4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine is a chemical compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications . The structure of this compound consists of a pyrido[3,2-D]pyrimidine core with a butoxy group at the 4-position and a 3-fluorophenyl group at the 6-position .
Preparation Methods
The synthesis of 4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine involves several steps. One common method includes the reaction of 4-butoxy-2-chloropyrimidine with 3-fluoroaniline under suitable conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction . The major products formed from these reactions depend on the nature of the substituents introduced and the reaction conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and mitogen-activated protein kinase-interacting kinases (Mnks) . By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to effects such as the inhibition of tumor cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug that also targets specific kinases.
Dilmapimod: A compound with potential activity against rheumatoid arthritis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
897362-32-2 |
|---|---|
Molecular Formula |
C17H17FN4O |
Molecular Weight |
312.34 g/mol |
IUPAC Name |
4-butoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17FN4O/c1-2-3-9-23-16-15-14(21-17(19)22-16)8-7-13(20-15)11-5-4-6-12(18)10-11/h4-8,10H,2-3,9H2,1H3,(H2,19,21,22) |
InChI Key |
NYDCHNGRMFDEMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)











